molecular formula C13H16ClNO5S B13243366 Benzyl 3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate

Benzyl 3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate

Cat. No.: B13243366
M. Wt: 333.79 g/mol
InChI Key: MRTATIIMHXOISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl group, a chlorosulfonyl group, and a methoxypyrrolidine moiety, making it a versatile molecule for synthetic and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The chlorosulfonyl group is introduced through a chlorosulfonation reaction, which involves the reaction of the pyrrolidine derivative with chlorosulfonic acid under controlled conditions. The benzyl group is then attached via a nucleophilic substitution reaction, often using benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Solvent extraction and crystallization techniques are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the chlorosulfonyl group to a sulfonamide.

    Substitution: Nucleophilic substitution reactions are common, where the chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Benzyl chloride (C₆H₅CH₂Cl), sodium hydroxide (NaOH)

Major Products

    Oxidation: Sulfonic acids

    Reduction: Sulfonamides

    Substitution: Various benzylated derivatives

Scientific Research Applications

Benzyl 3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Benzyl 3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzyl chloride: Similar in structure but lacks the pyrrolidine and chlorosulfonyl groups.

    Chlorosulfonyl isocyanate: Contains the chlorosulfonyl group but differs in the rest of the structure.

    Methoxypyrrolidine derivatives: Share the pyrrolidine ring but have different substituents.

Uniqueness

Benzyl 3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C13H16ClNO5S

Molecular Weight

333.79 g/mol

IUPAC Name

benzyl 3-chlorosulfonyl-4-methoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C13H16ClNO5S/c1-19-11-7-15(8-12(11)21(14,17)18)13(16)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3

InChI Key

MRTATIIMHXOISI-UHFFFAOYSA-N

Canonical SMILES

COC1CN(CC1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.